2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 3-chlorophenylamino group and an acetamide linker to a 2,3-dihydro-1,4-benzodioxin moiety. Thiazoles are known for their antimicrobial, anti-inflammatory, and kinase-inhibitory properties, while benzodioxin-containing compounds often exhibit enhanced metabolic stability and bioavailability .
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-12-2-1-3-13(8-12)22-19-23-15(11-27-19)10-18(24)21-14-4-5-16-17(9-14)26-7-6-25-16/h1-5,8-9,11H,6-7,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGCSLVQFSFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Key Substituents | Molecular Weight | Reported Activity | Reference |
|---|---|---|---|---|
| 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | 3-chlorophenylamino (thiazole), benzodioxin-acetamide | ~415.87 g/mol | Inferred antimicrobial/anti-inflammatory* | — |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 4-chlorophenylsulfonyl, dimethylphenyl | ~485.96 g/mol | Strong antibacterial (MIC: 6.25 µg/mL), antifungal (MIC: 12.5 µg/mL), low hemolysis (<5%) | |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin-acetic acid | ~194.18 g/mol | Anti-inflammatory (comparable to ibuprofen in carrageenan assay) | |
| 2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(benzodioxin-6-yl)acetamide | 2,4-dichlorobenzylsulfanyl | ~467.40 g/mol | Structural analog; no activity reported |
*Activity inferred from structural similarity to compounds in .
Key Observations:
- Substituent Impact on Activity: The 3-chlorophenylamino group on the thiazole ring may enhance antimicrobial activity compared to sulfonyl or alkylsulfanyl groups, as seen in compound 7l .
- Benzodioxin Role : The benzodioxin moiety improves metabolic stability, as demonstrated in anti-inflammatory carboxylic acid derivatives . The acetamide linker in the target compound may further enhance target binding compared to carboxylic acids.
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetamide linker may improve aqueous solubility compared to sulfonamide or carboxylic acid analogs, facilitating oral absorption.
- Metabolic Stability : The benzodioxin group resists oxidative metabolism, as shown in related compounds , suggesting a longer half-life for the target compound.
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method is widely employed for thiazole ring formation. For this compound, the reaction involves:
-
Thiourea Derivative Preparation : 3-Chlorophenylthiourea is synthesized by reacting 3-chloroaniline with thiophosgene or ammonium thiocyanate under acidic conditions.
-
α-Halocarbonyl Coupling : The thiourea reacts with α-chloroacetone or α-bromoacetyl bromide to form the thiazole intermediate. The mechanism proceeds via nucleophilic attack of the thiolate anion on the α-halocarbonyl, followed by cyclization.
Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C under reflux
-
Catalyst: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
Key Spectral Data :
Acetamide Side-Chain Introduction
The acetamide linker is introduced via a two-step process:
Chloroacetylation
The thiazole intermediate reacts with chloroacetyl chloride in the presence of a base:
Conditions :
Amine Substitution
The chloro group is displaced by 1,4-benzodioxan-6-amine:
Optimization :
Purification : Recrystallization from ethanol-water (3:1) improves purity (>95%).
Alternative Pathways
Domino Alkylation-Cyclization
A microwave-assisted method accelerates thiazole formation:
-
Propargyl Bromide Alkylation : 3-Chlorophenylpropargyl bromide reacts with thiourea.
-
Cyclization : Intramolecular 5-exo-dig cyclization forms the thiazole ring.
Advantages :
Coupling Reagents for Amide Bond Formation
Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the thiazole-carboxylic acid to 1,4-benzodioxan-6-amine:
Conditions :
Structural Characterization
Spectroscopic Analysis
Purity Assessment
Optimization Challenges
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis requires precise control of reaction parameters:
- Temperature and solvent selection : Polar aprotic solvents (e.g., dichloromethane) and temperatures between 60–80°C are often optimal for cyclization and coupling reactions .
- Reaction time : Extended reaction times (12–24 hours) may improve yield but must be balanced against decomposition risks .
- Purification : Column chromatography or recrystallization is critical for isolating intermediates and the final product .
- Characterization : Confirm purity and structure using ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. How do the structural features of this compound influence its biological activity?
- The 1,3-thiazole core enables π-π stacking interactions with target proteins, while the 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
- The benzodioxin moiety may confer metabolic stability by resisting oxidative degradation .
- Structure-activity relationship (SAR) studies on analogs suggest that substitutions on the acetamide group modulate potency in antimicrobial assays .
Q. What are the standard assays for evaluating its preliminary biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like thiazole ring formation .
- Machine learning models trained on reaction databases (e.g., Reaxys) can recommend solvent/catalyst combinations to reduce trial-and-error experimentation .
- Microreactor systems enable real-time monitoring of exothermic reactions, minimizing side products during scale-up .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to rule out protocol variability .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Target engagement studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .
Q. What strategies improve selectivity for therapeutic targets while minimizing off-effects?
- Molecular docking : Screen against homology models of related targets (e.g., EGFR vs. HER2) to prioritize modifications that enhance selectivity .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to activate the compound selectively in target tissues .
- Pharmacophore modeling : Align structural features with known selective inhibitors to guide synthetic modifications .
Q. How to design experiments for elucidating metabolic pathways and toxicity?
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS .
- Reactive intermediate trapping : Use glutathione or cyanide to detect electrophilic metabolites indicative of hepatotoxicity .
- In silico toxicity prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., thiol-reactive groups) .
Methodological Considerations
Q. What statistical approaches enhance experimental design for SAR studies?
- Factorial design : Vary substituents (e.g., halogens, methyl groups) systematically to identify critical positions for activity .
- Response surface methodology (RSM) : Optimize reaction parameters (e.g., pH, catalyst loading) to maximize yield and purity .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening data to highlight key bioactivity trends .
Q. How to validate analytical methods for quantifying the compound in biological matrices?
- LC-MS/MS validation : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) in plasma/tissue homogenates .
- Stability testing : Evaluate freeze-thaw cycles, short-term room temperature storage, and long-term -80°C stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
